Phenyl(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
Phenyl(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound that contains a phenyl group, a pyridine ring, and a triazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple nitrogen atoms in the triazole and pyridine rings makes it a versatile ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the phenyl and pyridine groups. One common method involves the cyclization of hydrazine derivatives with nitriles under acidic conditions to form the triazole ring. Subsequent reactions with phenyl and pyridine derivatives introduce the respective groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality. The exact industrial methods can vary depending on the specific requirements and scale of production .
Chemical Reactions Analysis
Types of Reactions
Phenyl(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the triazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl or pyridine derivatives .
Scientific Research Applications
Phenyl(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Phenyl(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction often involves hydrogen bonding, π-π stacking, and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
Phenyl(pyridin-2-yl)methanamine: Similar structure but lacks the triazole ring.
Pyridin-2-ylmethanamine: Contains the pyridine ring but lacks the phenyl and triazole groups.
1H-1,2,4-Triazol-3-ylmethanamine: Contains the triazole ring but lacks the phenyl and pyridine groups.
Uniqueness
Phenyl(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the combination of the phenyl, pyridine, and triazole rings in a single molecule. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C14H13N5 |
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Molecular Weight |
251.29 g/mol |
IUPAC Name |
phenyl-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C14H13N5/c15-12(10-6-2-1-3-7-10)14-17-13(18-19-14)11-8-4-5-9-16-11/h1-9,12H,15H2,(H,17,18,19) |
InChI Key |
ULMJRVVTJMWRFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=CC=N3)N |
Origin of Product |
United States |
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